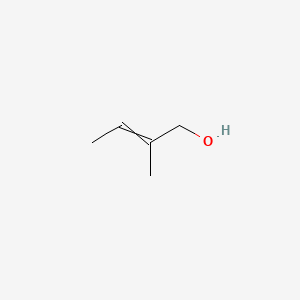
2-Methylbut-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylbut-2-en-1-ol is a natural product found in Dactylanthus taylorii, Litchi chinensis, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Chemical Intermediate
2-Methylbut-2-en-1-ol serves as a crucial intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and aroma industries. It is utilized in the production of biologically active compounds, including those containing isoprene-derived groups, which are essential for synthesizing vitamins and other therapeutic agents .
Table 1: Key Synthesis Applications
| Application | Description |
|---|---|
| Vitamin A Synthesis | Used as an intermediate in the production of Vitamin A and its derivatives. |
| Pharmaceutical Agents | Important for synthesizing active pharmaceutical ingredients. |
| Aroma Chemicals | Employed in creating flavoring agents and fragrances. |
Flavoring and Fragrance Industry
The pleasant odor of this compound makes it a valuable compound in the flavoring and fragrance sectors. Its use as a flavoring agent enhances food products, while its aromatic properties are exploited in perfumes and cosmetics. The compound is typically used at low concentrations (1–10 ppm) in final products to impart desirable scents without overwhelming the formulation.
Recent studies have indicated that this compound exhibits potential antimicrobial properties. Research has shown its effectiveness against specific bacterial strains, suggesting its application as a natural preservative or antimicrobial agent in food products. This characteristic opens avenues for its use in developing safer food preservation methods.
Table 2: Biological Activity Overview
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against certain bacterial strains; potential as a preservative. |
Combustion Chemistry
Research conducted on the combustion chemistry of 2-methylbutanol (closely related to this compound) highlights its significance as a biofuel component. Detailed studies have investigated its behavior in premixed flames, identifying various reaction pathways and combustion products . This research is critical for developing next-generation biofuels derived from lignocellulosic sources.
Case Study: Combustion Properties
An experimental study revealed that during combustion, numerous species were generated, including aldehydes and enols, with specific mole fraction profiles determined based on distance from the burner surface. This information is vital for optimizing combustion processes and reducing emissions from biofuels .
Environmental Impact
Understanding the environmental fate of this compound is essential due to its potential release during industrial processes. Studies indicate that while it has low bioaccumulation potential, it can degrade rapidly in the atmosphere due to reactions with hydroxyl radicals and ozone . This characteristic suggests that while it may pose some environmental risks, these are mitigated by its rapid degradation.
Table 3: Environmental Impact Data
Eigenschaften
CAS-Nummer |
4675-87-0 |
|---|---|
Molekularformel |
C5H10O |
Molekulargewicht |
86.13 g/mol |
IUPAC-Name |
2-methylbut-2-en-1-ol |
InChI |
InChI=1S/C5H10O/c1-3-5(2)4-6/h3,6H,4H2,1-2H3 |
InChI-Schlüssel |
NEJDKFPXHQRVMV-UHFFFAOYSA-N |
SMILES |
CC=C(C)CO |
Kanonische SMILES |
CC=C(C)CO |
Dichte |
0.863-0.869 |
Key on ui other cas no. |
4675-87-0 |
Physikalische Beschreibung |
Colourless liquid; Green oily aroma |
Piktogramme |
Flammable; Irritant |
Löslichkeit |
Slightly soluble Soluble (in ethanol) |
Synonyme |
(E)-2-methyl-2-buten-1-ol 2-methyl-2-buten-1-ol 2-methyl-2-buten-1-ol, (E)-isomer 2-methyl-2-buten-1-ol, (Z)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















